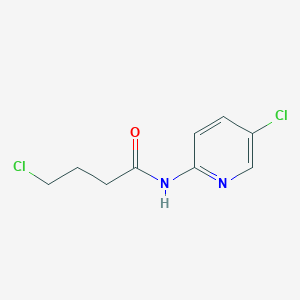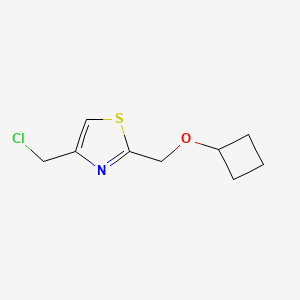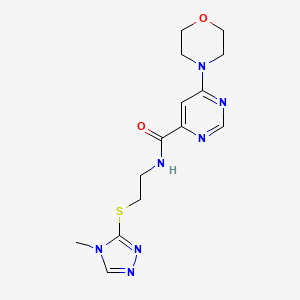
2-(4-(Tert-butyl)phenyl)-6,8-dichloro-4H-3,1-benzoxazin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Pharmaceuticals: Antioxidant Properties
The tert-butylphenyl group, from which our compound of interest derives, has been studied for its antioxidant properties. Antioxidants are crucial in pharmaceuticals for their ability to neutralize free radicals and reduce oxidative stress, which can lead to various diseases . The structure of 2-(4-(Tert-butyl)phenyl)-6,8-dichloro-4H-3,1-benzoxazin-4-one suggests potential for similar applications, where it could be used to stabilize pharmaceutical products by preventing degradation through oxidation.
Polymer Stabilization
Compounds with tert-butylphenyl moieties have been utilized as stabilizers in polymers. They help in protecting polymers from thermo-oxidative and thermo-mechanical degradation during processing steps such as heating and molding . Given the structural similarity, 2-(4-(Tert-butyl)phenyl)-6,8-dichloro-4H-3,1-benzoxazin-4-one could serve as a secondary antioxidant in polymer production, enhancing the durability and longevity of plastic materials.
Food Safety Applications
The tert-butylphenyl derivatives have been assessed for safety in food contact applications. For instance, Tris(2,4-di-tert-butylphenyl) phosphite, a related compound, has been evaluated by the FDA for use in food contact materials, with a focus on its degradation products and their potential neurotoxicity . The compound could be researched for similar applications, ensuring the safety of materials that come into contact with food.
Cancer Research: Cytotoxic Activity
Research has indicated that certain tert-butylphenyl derivatives exhibit cytotoxic activity against cancer cells. For example, 2,4-Ditert butyl phenol has shown effectiveness against breast carcinoma cell lines . 2-(4-(Tert-butyl)phenyl)-6,8-dichloro-4H-3,1-benzoxazin-4-one could be explored for its potential in cancer treatment, particularly in understanding its mechanism of action and therapeutic efficacy.
Organic Synthesis: Intermediate
Tert-butylphenyl compounds are known to be valuable intermediates in organic synthesis. They can be used to synthesize a wide range of chemical products, including pharmaceuticals, agrochemicals, and dyestuffs . The dichloro and benzoxazinone groups in 2-(4-(Tert-butyl)phenyl)-6,8-dichloro-4H-3,1-benzoxazin-4-one add to its reactivity, making it a potentially useful intermediate for creating complex organic molecules.
Material Science: Epoxy Resins and Curing Agents
Derivatives of tert-butylphenyl are utilized in the production of epoxy resins and curing agents, which are essential in the manufacturing of coatings, adhesives, and composite materials . The chemical structure of 2-(4-(Tert-butyl)phenyl)-6,8-dichloro-4H-3,1-benzoxazin-4-one suggests that it could be investigated for use in developing new materials with enhanced properties.
Wirkmechanismus
Target of Action
Compounds with similar structures have been found to exhibit antifungal, antioxidant, and cancer-fighting properties .
Mode of Action
Similar compounds have been reported to suppress oxidation, prevent material degradation and disintegration, neutralize free radicals, and reduce reactive oxygen species production . These actions make such compounds valuable in stabilizing various compounds and enhancing the durability and endurance of materials like plastics, rubber, and polymers .
Biochemical Pathways
Compounds with similar structures have been found to exert significant inhibitory activity on monoamine oxidase (mao) in vitro and in vivo, with little effect on acetylcholinesterase (ache) activity . This suggests that these compounds may affect the deamination of biogenic amines in the nervous system, possibly through inhibitory effects on MAO or MAO-like enzymes .
Pharmacokinetics
Similar compounds have been reported to exhibit in vivo efficacy at certain oral doses , suggesting potential oral bioavailability.
Result of Action
Similar compounds have been reported to exhibit fungicidal activity against certain fungi and cytotoxic activity against certain cancer cell lines .
Action Environment
Similar compounds have been found to be used as non-discolouring antioxidants in many polymeric products, suggesting that they may be stable under a variety of environmental conditions .
Eigenschaften
IUPAC Name |
2-(4-tert-butylphenyl)-6,8-dichloro-3,1-benzoxazin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2NO2/c1-18(2,3)11-6-4-10(5-7-11)16-21-15-13(17(22)23-16)8-12(19)9-14(15)20/h4-9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRLJOCRBBIWROZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3Cl)Cl)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(Tert-butyl)phenyl)-6,8-dichloro-4H-3,1-benzoxazin-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-([2,3'-Bifuran]-5-ylmethyl)-3-(thiophen-2-yl)urea](/img/structure/B2941139.png)


![tert-butyl 3-iodo-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-6-carboxylate](/img/structure/B2941143.png)
![3-Methyl-7-[(4-methylphenyl)methyl]-8-propylsulfanylpurine-2,6-dione](/img/structure/B2941145.png)





![{[(2-Methylpropyl)carbamoyl]amino}(phenyl)acetic acid](/img/structure/B2941156.png)
![6-chloro-N-[(1,2-oxazol-3-yl)methyl]pyridine-2-carboxamide](/img/structure/B2941158.png)